molecular formula C21H21N3O3 B2998295 6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one CAS No. 705268-90-2

6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one

Cat. No. B2998295
CAS RN: 705268-90-2
M. Wt: 363.417
InChI Key: JLWMXZXYDMMDTJ-UHFFFAOYSA-N
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Description

The compound “6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one” is a complex organic molecule. It contains a 1,3-benzodioxole moiety, which is an organic compound with the formula C6H4O2CH2 . Many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .


Molecular Structure Analysis

The molecular structure analysis of this compound is complex due to its large size and the presence of multiple functional groups. A detailed vibrational spectral analysis and quantum chemical computations based on density functional theory have been performed on a similar compound . The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound have been investigated using DFT-B3LYP function at 6-311++G (d, p) basis set .

Scientific Research Applications

Drug Discovery and Development

The compound, being a 1,2,3-triazole derivative, has potential applications in drug discovery . 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . They are part of essential building blocks like amino acids, nucleotides, etc .

Anticancer Research

The compound could potentially be used in anticancer research. A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have shown promising results in in vitro anticancer efficacy and safety for normal cells .

Antidiabetic Research

Benzodioxol derivatives have been investigated for their antidiabetic potential . In a study, benzodioxol carboxamide derivatives were synthesized and evaluated for their antidiabetic activity . Some of these compounds displayed potent α-amylase inhibition, suggesting their potential as antidiabetic agents .

Chemical Biology

The compound could be used in chemical biology research. 1,2,3-triazoles have applications in chemical biology, where they can be used in bioconjugation and fluorescent imaging .

Materials Science

In materials science, 1,2,3-triazoles can be used due to their high chemical stability and strong dipole moment . They can withstand acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They are a privileged structure motif and have received a great deal of attention in academics and industry .

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-21(2)9-14-18(15(25)10-21)19(24-20-13(23-14)4-3-7-22-20)12-5-6-16-17(8-12)27-11-26-16/h3-8,19,23H,9-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWMXZXYDMMDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CC5=C(C=C4)OCO5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one

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